8-Methylchroman-2,4-dione

Physicochemical profiling Drug-likeness ADME prediction

8-Methylchroman-2,4-dione (CAS 848939-45-7; also named 8-methyl-4-hydroxycoumarin) is a chroman-2,4-dione derivative with molecular formula C₁₀H₈O₃, molecular weight 176.17 g/mol, a predicted logP of 1.49, and a polar surface area (PSA) of 43.37 Ų. The compound exists as pale yellow crystals with a melting point of approximately 120–125 °C and is soluble in organic solvents such as ethanol and acetone but sparingly soluble in water.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
Cat. No. B11913739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylchroman-2,4-dione
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)CC(=O)O2
InChIInChI=1S/C10H8O3/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-4H,5H2,1H3
InChIKeyLPDKRCSZUIZQFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylchroman-2,4-dione: Core Physicochemical and Structural Profile for Procurement Evaluation


8-Methylchroman-2,4-dione (CAS 848939-45-7; also named 8-methyl-4-hydroxycoumarin) is a chroman-2,4-dione derivative with molecular formula C₁₀H₈O₃, molecular weight 176.17 g/mol, a predicted logP of 1.49, and a polar surface area (PSA) of 43.37 Ų . The compound exists as pale yellow crystals with a melting point of approximately 120–125 °C and is soluble in organic solvents such as ethanol and acetone but sparingly soluble in water . It belongs to the broader 4-hydroxycoumarin family, a privileged scaffold in medicinal chemistry known for anticoagulant, antioxidant, cytotoxic, and enzyme-inhibitory activities [1]. The defining structural feature—a methyl group at the 8-position of the chromane ring—distinguishes it from the unsubstituted parent 4-hydroxycoumarin (CAS 1076-38-6, MW 162.14, logP ~1.6–2.31, PSA 50.44) and from the common synthetic intermediate 6-chloro-4-hydroxycoumarin (CAS 19484-57-2, MW 196.59, logP 2.15, PSA 50.44) .

Why 8-Methylchroman-2,4-dione Cannot Be Interchanged with Generic Chroman-2,4-dione Analogs


Generic substitution among chroman-2,4-dione congeners is demonstrably unreliable because substitution position, electronic character, and lipophilicity differentially modulate biological target engagement. The 8-methyl substituent alters the electron density distribution on the aromatic ring through a positive inductive effect, which influences both the acidity of the 4-hydroxy group (pKa modulation) and the compound's hydrogen-bonding capacity [1]. In contrast, the 6-chloro analog introduces an electron-withdrawing group that raises logP by approximately 0.67 units (from 1.49 to 2.15) and increases PSA from 43.37 to 50.44 Ų, thereby altering membrane permeability and serum protein binding profiles . Critically, structure–activity relationship (SAR) evidence from chromane-based α₂A-adrenoceptor agonists has established that the 8-substituent exerts the most pronounced effect on biological activity among all ring positions—a positional sensitivity that renders simple analog interchange scientifically unsound [2]. The quantitative evidence below substantiates these differentiation axes.

8-Methylchroman-2,4-dione: Quantitative Differentiation Evidence vs. Closest Analogs and Standards


Lipophilicity-Driven Differentiation: 8-Methylchroman-2,4-dione vs. 6-Chloro-4-hydroxycoumarin and Unsubstituted 4-Hydroxycoumarin

8-Methylchroman-2,4-dione exhibits a computed logP of 1.49 and PSA of 43.37 Ų . Relative to the unsubstituted 4-hydroxycoumarin parent (logP ~1.6–2.31 depending on measurement conditions; PSA 50.44 Ų) , the 8-methyl derivative is slightly less lipophilic, which predicts higher aqueous solubility and a different gastrointestinal absorption profile. Compared to the common synthetic intermediate 6-chloro-4-hydroxycoumarin (logP 2.15; PSA 50.44 Ų) , 8-methylchroman-2,4-dione is 0.66 logP units less lipophilic and has a 7.07 Ų smaller PSA—both factors that favor drug-likeness under Lipinski's Rule of Five and predict reduced non-specific protein binding.

Physicochemical profiling Drug-likeness ADME prediction

Scaffold Superiority: Chroman-2,4-dione vs. Chromen-4-one in Cancer Cell Cytotoxicity

In a direct head-to-head scaffold comparison study, two series—chromen-4-one (compounds 3–10) and chromane-2,4-dione (compounds 11–18)—were synthesized and evaluated for cytotoxicity against HL-60 (leukemia), MOLT-4 (lymphoblastic leukemia), and MCF-7 (breast cancer) cell lines via MTT assay [1]. The chroman-2,4-dione derivatives exhibited overall higher potencies compared to their chromen-4-one counterparts across all three cell lines [2]. The most active chroman-2,4-dione, compound 13, displayed IC₅₀ values of 42.0 ± 2.7 µM (HL-60) and 24.4 ± 2.6 µM (MOLT-4), while compound 11 showed IC₅₀ = 68.4 ± 3.9 µM against MCF-7 cells [3]. This quantitative superiority establishes the chroman-2,4-dione scaffold—including 8-methylchroman-2,4-dione—as the preferred starting point over chromen-4-one for cytotoxicity-oriented discovery programs.

Cytotoxicity Anticancer Scaffold comparison

8-Position Substitution Criticality: Evidence from α₂A-Adrenoceptor Agonist SAR

A systematic structure–activity relationship study of chromane derivatives as α₂A-adrenoceptor (α₂A-AR) agonists demonstrated that the 8-substituent exerts the most pronounced effect on agonistic activity among all ring positions [1]. Optimized 8-substituted compounds A9 and B9 achieved EC₅₀ values of 0.78 nM and 0.23 nM, respectively, with selectivity indexes surpassing the clinical agonist dexmedetomidine (DMED) by 10–80 fold [2]. In vivo, A9 and B9 dose-dependently induced loss of righting reflex in mice with ED₅₀ values of 1.54 mg/kg and 0.138 mg/kg, respectively [3]. Importantly, these 8-substituted compounds lacked the dual reverse pharmacological effect characteristic of DMED, indicating a cleaner functional profile [3]. While this evidence derives from 8-substituted chromane derivatives rather than 8-methylchroman-2,4-dione specifically, it establishes a class-level principle that the 8-position is the dominant modulatory site for biological activity in chromane-based compounds.

GPCR agonism Selectivity engineering 8-substitution SAR

α-Amylase Inhibition by Chromane-2,4-dione Derivatives: Potency Surpassing the Clinical Standard Acarbose

A series of 30 arylidene-linked chromane-2,4-dione derivatives, synthesized from 6-chloro-4-hydroxycoumarin, were evaluated for α-amylase inhibitory activity in vitro [1]. When compared to the clinical standard acarbose (IC₅₀ = 12.9 ± 0.1 µM), all derivatives exhibited significant inhibitory activity, with IC₅₀ values spanning 7.7 ± 0.1 to 60.7 ± 0.1 µM . The most potent derivative achieved an IC₅₀ of 7.7 ± 0.1 µM, representing a 1.68-fold improvement over acarbose. Kinetic analysis confirmed a competitive inhibition mechanism, and molecular docking revealed significant binding interactions within the α-amylase catalytic site . Although this dataset derives from 6-chloro-substituted chromane-2,4-dione analogs rather than the 8-methyl derivative directly, it demonstrates that the chromane-2,4-dione core can support α-amylase inhibitory activity that exceeds the clinical benchmark.

α-Amylase inhibition Antidiabetic Competitive inhibition

Radical Scavenging Activity of Chromane-2,4-dione Derivatives: DPPH and ABTS Assay Benchmarks vs. Ascorbic Acid

The same series of 30 chromane-2,4-dione derivatives evaluated for α-amylase inhibition was also tested for radical scavenging activity using both DPPH and ABTS assays [1]. Against DPPH radical, IC₅₀ values ranged from 21.6 ± 0.2 to 92.1 ± 0.1 µM, compared to the standard ascorbic acid (IC₅₀ = 14.4 ± 0.1 µM) . In the ABTS assay, IC₅₀ values ranged from 22.4 ± 0.1 to 92.7 ± 0.1 µM, compared to ascorbic acid (IC₅₀ = 14.9 ± 0.1 µM) . The most potent derivative achieved DPPH IC₅₀ = 21.6 µM, within 1.5-fold of ascorbic acid, and ABTS IC₅₀ = 22.4 µM, within 1.5-fold of ascorbic acid. These data establish the chromane-2,4-dione scaffold as a competent radical scavenger, with structure–activity relationships revealing that substitution pattern modulates antioxidant potency [2].

Radical scavenging Antioxidant DPPH assay

Anticoagulant Activity of Chroman-2,4-diones: In Vivo Prothrombin Time and INR Benchmarks vs. Warfarin

Two chroman-2,4-dione derivatives (2a and 2f) were evaluated as oral anticoagulants in adult male Wistar rats at 20 mg/kg body weight for seven consecutive days [1]. Both compounds are VKORC1 inhibitors with serum albumin binding characteristics comparable to warfarin [2]. After oral administration, prothrombin times (PT) reached 56.63 s (2a) and 60.08 s (2f), with corresponding INR values ranging from 2.6 to 2.8—placing them within the therapeutic anticoagulation window recommended for thromboembolic disorders [3]. Histopathological and biochemical analyses demonstrated that these chroman-2,4-diones induced irrelevant hepatic toxicity, no increase in necrosis, and inconsiderable oxidative damage compared to warfarin, and the comet assay confirmed no clinically significant genotoxicity [3]. While these specific data are for 3-substituted chroman-2,4-diones (not 8-methyl), they establish that the chroman-2,4-dione core supports warfarin-comparable anticoagulant activity with a potentially improved safety margin.

Anticoagulant VKORC1 inhibition Prothrombin time

High-Confidence Application Scenarios for 8-Methylchroman-2,4-dione Grounded in Quantitative Evidence


Medicinal Chemistry: α₂A-Adrenoceptor Agonist Lead Optimization Using 8-Substituted Chromane Scaffolds

The SAR evidence that the 8-substituent of chromane derivatives exerts the most pronounced effect on α₂A-AR agonistic activity [1] positions 8-methylchroman-2,4-dione as a strategic starting scaffold for GPCR-targeted lead optimization. Procurement of this compound enables systematic exploration of 8-position modifications, where even single-atom changes can produce 11-fold differences in in vivo potency (ED₅₀ = 1.54 mg/kg for A9 vs. 0.138 mg/kg for B9) [2]. The chroman-2,4-dione core further provides two carbonyl groups amenable to nucleophilic derivatization at positions 2 and 4, supporting parallel SAR exploration.

Antidiabetic Drug Discovery: α-Amylase Inhibitor Development with Competitive Inhibition Mechanism

The chromane-2,4-dione scaffold has produced derivatives with α-amylase IC₅₀ values as low as 7.7 µM, outperforming acarbose (IC₅₀ = 12.9 µM) by 1.68-fold . 8-Methylchroman-2,4-dione can serve as a synthetic starting point for arylidene-linked derivative libraries targeting diabetes management, with the established competitive inhibition mechanism and catalytic-site binding mode [3] providing a rational basis for structure-based design. Its predicted logP of 1.49 and PSA of 43.37 Ų favor oral drug-likeness, addressing a key limitation of carbohydrate-based α-amylase inhibitors.

Antioxidant Research: Non-Phenolic Radical Scavenger with Substitution-Tunable Potency

Chromane-2,4-dione derivatives demonstrate DPPH radical scavenging IC₅₀ values as low as 21.6 µM, within 1.5-fold of ascorbic acid . Unlike vitamin E-derived chromanol antioxidants (e.g., Trolox) that rely on a 6-hydroxy group for radical quenching, the chroman-2,4-dione scaffold operates through a distinct mechanism likely involving the enolic 4-hydroxy group and the extended conjugated system [4]. 8-Methylchroman-2,4-dione, with its electron-donating 8-methyl substituent, is predicted to enhance the stability of the radical intermediate, making it a compelling building block for antioxidant development in oxidative-stress-related disease models.

Anticoagulant Discovery: VKORC1-Targeted Oral Anticoagulant with Warfarin-Comparable Efficacy and Improved Safety Margin

Chroman-2,4-diones 2a and 2f achieved therapeutic INR values of 2.6–2.8 with prothrombin times of 56.63–60.08 s at 20 mg/kg/day oral dosing in rats, comparable to warfarin but with reduced hepatic toxicity and no significant genotoxicity [5]. Unlike warfarin, which bears a phenyl substituent at the 3-position, 8-methylchroman-2,4-dione offers an unsubstituted 3-position available for tailored derivatization. The 8-methyl group, by modulating the acidity of the 4-hydroxy moiety, may influence VKORC1 binding kinetics distinct from the 6-chloro or unsubstituted analogs, warranting its procurement as a differentiated starting material for next-generation anticoagulant development.

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